N1-cyclopropyl-5-methylbenzene-1,2-diamine
Description
Structural Characterization and Nomenclature
N1-cyclopropyl-5-methylbenzene-1,2-diamine possesses the molecular formula C₁₀H₁₄N₂ and exhibits a molecular weight of 162.23 grams per mole. The compound is systematically identified by the Chemical Abstracts Service number 1038842-80-6, which serves as its unique chemical identifier in databases worldwide. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as 2-N-cyclopropyl-4-methylbenzene-1,2-diamine, reflecting the precise positioning of substituents on the aromatic ring system.
The structural architecture of this compound centers on a benzene ring bearing two amine groups in adjacent positions, specifically at the 1 and 2 positions, which classifies it as an ortho-diamine derivative. The cyclopropyl group is attached to one of the amine functionalities, while a methyl substituent occupies the 5-position of the benzene ring relative to the diamine moiety. This arrangement creates a unique three-dimensional configuration that influences both the compound's chemical reactivity and physical properties. The Simplified Molecular Input Line Entry System representation, NC1=CC=C(C)C=C1NC2CC2, clearly depicts the connectivity pattern and provides computational chemists with essential structural information for modeling studies.
The International Chemical Identifier string, InChI=1S/C10H14N2/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3, offers a comprehensive machine-readable representation of the molecular structure, facilitating database searches and structural comparisons. The corresponding International Chemical Identifier Key, PHPIFJQMTFILQM-UHFFFAOYSA-N, serves as a condensed fingerprint for rapid compound identification across various chemical databases and literature sources. These standardized nomenclature systems ensure consistent identification and communication within the global scientific community, particularly important for compounds with potential industrial applications.
The compound exhibits multiple synonymous names in chemical literature, including 1-N-cyclopropyl-5-methylbenzene-1,2-diamine and various registry-specific designations that reflect different naming conventions employed by chemical suppliers and research institutions. This multiplicity of names underscores the importance of standardized chemical identifiers in preventing confusion and ensuring accurate compound tracking across diverse research contexts. The molecular geometry features characteristic bond angles and distances typical of aromatic systems, with the cyclopropyl ring introducing conformational constraints that may influence the compound's interaction with biological targets or participation in chemical reactions.
Historical Context and Discovery
The development of this compound emerged from the broader investigation of substituted phenylenediamine derivatives, a class of compounds that has attracted significant attention since the early studies of ortho-phenylenediamine in the nineteenth century. The parent compound, ortho-phenylenediamine, was first characterized as an organic compound with the formula C₆H₄(NH₂)₂, establishing the foundational understanding of aromatic diamines as important precursors to heterocyclic compounds. This historical precedent provided the chemical framework that eventually led to the exploration of more complex derivatives incorporating cycloalkyl substituents.
The systematic exploration of cyclopropyl-substituted aromatic amines gained momentum as researchers recognized the unique electronic and steric properties imparted by the three-membered ring system. The strain inherent in the cyclopropyl moiety introduces distinctive reactivity patterns that differentiate these compounds from their linear alkyl analogs, making them valuable synthetic intermediates and pharmaceutical building blocks. The specific combination of cyclopropyl and methyl substituents on the phenylenediamine scaffold represents a targeted approach to modulating both the electronic properties and spatial arrangement of the amine functionalities.
Database records indicate that this compound was first catalogued in chemical databases in 2014, suggesting its initial synthesis and characterization occurred around this timeframe. The compound's entry into major chemical repositories coincided with increased interest in developing novel aromatic diamine derivatives for applications in materials science and medicinal chemistry. The systematic naming and registration of this compound reflect the growing recognition of substituted phenylenediamines as versatile synthetic platforms for accessing diverse chemical architectures.
The broader historical context encompasses the evolution of synthetic methodologies for preparing substituted aromatic amines, particularly techniques that enable selective functionalization of amine groups while maintaining the integrity of the aromatic system. Traditional approaches to ortho-phenylenediamine synthesis involved the reduction of 2-nitrochlorobenzene with ammonia to generate 2-nitroaniline, followed by reduction of the nitro group using zinc powder in ethanol. The adaptation of these methods to accommodate more complex substituent patterns required significant methodological refinements and continues to drive innovation in synthetic organic chemistry.
The discovery and development of this compound also reflects broader trends in pharmaceutical and materials research, where the introduction of specific structural motifs can dramatically alter biological activity or material properties. The cyclopropyl group, in particular, has emerged as a privileged structural element in drug discovery due to its ability to modulate molecular conformation and metabolic stability. This historical trajectory demonstrates how fundamental research in aromatic chemistry continues to yield compounds with potential practical applications.
Significance in Organic Chemistry and Materials Science
This compound occupies a significant position within organic chemistry due to its potential as a versatile building block for synthesizing complex heterocyclic systems and advanced materials. The compound's unique structural features, combining the reactivity of aromatic amines with the conformational constraints imposed by the cyclopropyl substituent, create opportunities for developing novel synthetic methodologies and accessing previously challenging molecular architectures. The presence of two amine functionalities provides multiple sites for chemical modification, enabling the construction of elaborate molecular frameworks through systematic derivatization strategies.
The relationship between this compound and other significant aromatic diamines highlights its potential contributions to materials science applications. Research on poly(ortho-phenylenediamine) has demonstrated that aromatic diamines can undergo chemical oxidative polymerization to form conducting polymers with remarkable electrochemical properties. These polymeric materials exhibit high-capacity energy storage characteristics and demonstrate reversible redox behavior, making them attractive candidates for battery applications and other energy-related technologies. The introduction of cyclopropyl and methyl substituents in this compound may modulate the polymerization behavior and resulting material properties in unique ways.
The significance of this compound extends to its potential role in developing advanced catalytic systems and sensor technologies. Aromatic diamines have demonstrated utility as signaling agents in colorimetric assays, where oxidative processes can generate colored products suitable for analytical applications. The specific substitution pattern in this compound may influence its oxidation behavior and the optical properties of resulting products, potentially leading to improved sensitivity or selectivity in sensing applications. The cyclopropyl group's electron-withdrawing characteristics could modulate the electron density of the aromatic system, affecting both the kinetics and thermodynamics of oxidation reactions.
Research into cyclopropyl-containing aromatic compounds has revealed their importance in pharmaceutical chemistry, where the three-membered ring often serves as a bioisostere for other functional groups while imparting unique pharmacological properties. The discovery of cyclopropane derivatives as potent and selective anaplastic lymphoma kinase inhibitors demonstrates the broader therapeutic potential of compounds incorporating this structural motif. This compound may serve as a precursor for developing similar bioactive molecules or as a direct therapeutic agent pending appropriate biological evaluation.
The compound's significance in organic synthesis stems from its capacity to participate in diverse chemical transformations characteristic of aromatic amines. These include oxidation reactions that can generate quinone derivatives, reduction processes that may modify the amine functionalities, and substitution reactions that enable further structural elaboration. The presence of both primary and secondary amine groups provides orthogonal reactivity patterns that synthetic chemists can exploit for selective transformations. The methyl substituent on the aromatic ring may direct regioselectivity in electrophilic aromatic substitution reactions, while the cyclopropyl group can undergo ring-opening reactions under appropriate conditions, revealing additional synthetic possibilities.
Properties
IUPAC Name |
2-N-cyclopropyl-4-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPIFJQMTFILQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The precursor, 5-methylbenzene-1,2-diamine, can be synthesized or procured commercially. It is an ortho-diamine with a methyl substituent at the 5-position on the benzene ring.
N1-Cyclopropylation via Amination
The key step is the introduction of the cyclopropyl group selectively onto one amino group (N1) of the diamine. This is achieved by reaction with cyclopropylamine under controlled conditions.
-
- Solvent: Organic solvents such as chlorobenzene, xylene, or chlorinated solvents.
- Base: Alkali such as potassium hydroxide or sodium hydroxide to neutralize HCl released during reaction.
- Temperature: Mild heating (around 70 °C) to facilitate reaction.
- Reaction time: Several hours with stirring to ensure completion.
Process :
- Dissolve 5-methylbenzene-1,2-diamine in the chosen solvent.
- Add cyclopropylamine slowly under stirring.
- Add alkali to neutralize the acid formed.
- Stir and heat the mixture to complete the substitution.
- Separate organic and aqueous phases.
- Purify the product by crystallization or filtration.
This method is adapted from similar processes for related N-cyclopropyl diamine derivatives, such as those described in patent CN1821234A for N-cyclopropyl triazine diamines, where cyclopropylamine reacts with chlorinated intermediates under basic conditions to yield the desired substituted amine with high purity and yield (up to 94-98%).
Purification Techniques
- Crystallization : Cooling the reaction mixture to precipitate the product.
- Filtration : Hot filtration followed by cold filtration to isolate crystalline solids.
- Washing : Washing crude product with hot water to remove impurities.
- Drying : Vacuum drying to obtain pure solid.
Reaction Data and Yield Analysis
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Cyclopropylation of diamine | Chlorobenzene, KOH, 70 °C, 4 h | 94-98 | 98+ | High yield and purity using KOH as base |
| Alternative solvent (Xylene) | Xylene, NaOH, 70 °C, 3-5 h | 94-95 | 98+ | Slightly lower yield, similar purity |
| Crystallization and washing | Cooling, filtration, hot water wash | - | - | Essential for removing residual impurities |
This data is extrapolated from analogous processes for N-cyclopropyl substituted aromatic diamines, indicating robust and scalable preparation methods.
Comparative Notes on Preparation Methods
| Method Aspect | Chlorobenzene Solvent | Xylene Solvent | Remarks |
|---|---|---|---|
| Reaction Temperature | ~70 °C | ~70 °C | Similar temperature range |
| Base Used | Potassium hydroxide (KOH) | Sodium hydroxide (NaOH) | Both effective for neutralization |
| Reaction Time | 3-5 hours | 3-5 hours | Comparable reaction times |
| Product Yield | 94-98% | 94-95% | Slightly higher with chlorobenzene |
| Product Purity | ~98% | ~98% | High purity in both cases |
| Ease of Phase Separation | Requires settling and phase separation | Similar | Both require organic/aqueous separation |
Research Findings and Considerations
- The reaction proceeds via nucleophilic substitution of an amino group by cyclopropylamine.
- Alkali addition is critical to neutralize HCl generated and drive the reaction forward.
- Choice of solvent impacts reaction kinetics and ease of purification.
- Mild heating enhances reaction rate without decomposing sensitive diamine structures.
- Purification through crystallization yields a stable, high-purity product suitable for further synthetic applications.
- The process is scalable and reproducible, making it suitable for industrial preparation.
Chemical Reactions Analysis
N1-cyclopropyl-5-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Applications in Organic Synthesis
N1-Cyclopropyl-5-methylbenzene-1,2-diamine is utilized in various synthetic pathways due to its ability to form stable complexes with transition metals and its reactivity as a bifunctional compound.
Synthesis of Schiff Base Complexes
This compound serves as a ligand in the synthesis of Schiff base mixed ligand chelates with metals such as Cu(II), Ni(II), Co(II), and Mn(II). The complexes formed exhibit unique properties that can be characterized using various physicochemical methods including:
- Elemental analysis
- Molar conductance
- Infrared spectroscopy
- Electronic spectra analysis
- Electron Paramagnetic Resonance (EPR)
- Cyclic voltammetry
The general formula for these complexes is where represents the metal ion and and are the ligands derived from the diamine.
Organocatalysts Development
This compound is also employed in the synthesis of bifunctional organocatalysts. These catalysts are crucial for promoting various organic reactions without the need for metal catalysts, thereby providing a greener alternative for chemical synthesis.
Synthesis of Phenazines
The compound is involved in the synthesis of phenazines through several methods including:
- Wohl–Aue method
- Beirut method
- Reductive cyclization of diphenylamines
- Pd-catalyzed N-arylation
These phenazines have applications in dyes and pharmaceuticals due to their biological activity.
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. For example, benzene-1,2-diamines are known for their potential anticancer and antimicrobial activities due to their ability to interact with biological targets such as enzymes and receptors.
Case Studies
Case Study 1: Anticancer Activity
Research has indicated that derivatives of benzene-1,2-diamines can inhibit tumor growth in various cancer models. The interaction studies involving this compound suggest it may possess similar properties, warranting further investigation into its efficacy against specific cancer types .
Case Study 2: Organocatalysis
In a study focused on organocatalysis, this compound was successfully used to catalyze reactions that resulted in high yields of desired products while minimizing side reactions. This highlights its potential as a valuable tool in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of N1-cyclopropyl-5-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
The structural and functional properties of N1-cyclopropyl-5-methylbenzene-1,2-diamine can be contextualized by comparing it to three related benzene-1,2-diamine derivatives:
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties of Benzene-1,2-diamine Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | N1: cyclopropyl; 5: methyl | C10H13N2 | 161.23* | Strained cyclopropyl group; electron-donating methyl |
| 5-chloro-N1-phenylbenzene-1,2-diamine | N1: phenyl; 5: chloro | C12H11ClN2 | 218.69 | Electron-withdrawing Cl; bulky phenyl |
| N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine | N1: 4-iodophenyl; 5: methyl | C13H13IN2 | 354.16 | Heavy iodine atom; steric hindrance |
*Calculated based on molecular formula.
Key Observations:
The methyl group at position 5 (meta to amino groups) is a mild electron-donating substituent, whereas the chloro and iodo groups in analogs are electron-withdrawing, affecting reactivity in diazotization reactions .
Molecular Weight and Physical Properties: The iodinated analog (354.16 g/mol) has the highest molecular weight due to iodine’s large atomic mass, which may reduce solubility in polar solvents compared to the target compound (161.23 g/mol) .
Corrosion Inhibition Potential
The cyclopropyl group’s strain may enhance adsorption onto metal surfaces, while the methyl group could improve solubility in hydrophobic environments . In contrast, halogenated analogs (Cl, I) may form stronger coordinate bonds with metals but suffer from lower solubility .
Biological Activity
N1-cyclopropyl-5-methylbenzene-1,2-diamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound, also known as 1-N-(cyclopropylmethyl)-3-methylbenzene-1,2-diamine, has the molecular formula and a molecular weight of 176.26 g/mol. Its structure features a cyclopropyl group and two amine functionalities attached to a benzene ring, which contribute to its distinct chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound's cyclopropyl and methyl groups enhance its binding affinity and specificity towards various receptors and enzymes. The amine groups facilitate hydrogen bonding and electrostatic interactions, which can modulate the activity of target molecules.
Key Interaction Studies
Research indicates that this compound interacts with several biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various kinases, including p38 MAP kinase, which plays a critical role in inflammatory responses .
- Neurotransmitter Modulation : Preliminary studies suggest that it may influence neurotransmitter systems, making it a candidate for treating neurological disorders.
Biological Activity Overview
The compound's biological activities can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antiinflammatory | Inhibits key inflammatory pathways through kinase inhibition. |
| Neuroprotective | Modulates neurotransmitter release, potentially offering therapeutic benefits for neurodegenerative diseases. |
| Antimicrobial | Exhibits activity against certain bacterial strains in preliminary assays. |
Case Study 1: Inhibition of p38 MAP Kinase
A study demonstrated that this compound effectively inhibits p38 MAP kinase activity in vitro. The compound was tested alongside known inhibitors and showed comparable efficacy in reducing inflammatory cytokine production in murine models .
Case Study 2: Neuroprotective Effects
In a neuroprotection assay using primary neuronal cultures exposed to oxidative stress, this compound significantly reduced cell death compared to untreated controls. This suggests its potential utility in developing treatments for conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-Cyclopropylbenzene-1,2-diamine | Lacks methyl group | May exhibit different reactivity |
| N1-Cyclopropyl-3-methylbenzene-1,4-diamine | Different substitution pattern | Variations in properties due to different positioning |
| N,N-Dimethylcyclopropylbenzene-1,2-diamine | Contains dimethylamine groups | Potentially different solubility and reactivity |
The presence of both cyclopropyl and methyl groups in this compound enhances its stability and binding affinity compared to other similar compounds.
Q & A
Q. What are the optimized synthetic routes for N1-cyclopropyl-5-methylbenzene-1,2-diamine, and how do reaction conditions influence yield?
Methodological Answer:
- Reductive Amination : A common approach involves reacting cyclopropylamine derivatives with substituted nitrobenzene precursors (e.g., 5-methyl-2-nitrophenyl-cyclopropane). Reduction using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) is effective, followed by alkaline workup and extraction with ethyl acetate .
- Solvent Selection : Ethanol/pyridine mixtures are preferred for maintaining solubility and preventing side reactions like over-alkylation .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:2 molar ratio of cyclopropylamine to nitro precursor) to minimize byproducts .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
Methodological Answer:
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the diamine. Recrystallization from ethanol/water mixtures improves purity .
- Characterization :
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl and methyl groups at N1 and C5 positions) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ at m/z ~193.12) .
- Elemental Analysis : Verify C, H, N percentages (e.g., C: 68.7%, H: 8.3%, N: 23.0%) .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in ligand design?
Methodological Answer:
- DFT Calculations : Use Gaussian 09/B3LYP/6-31G(d) to model electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) and predict nucleophilic/electrophilic sites .
- Molecular Docking : Assess binding affinity with target proteins (e.g., kinases or ion channels) using AutoDock Vina. Compare results with experimental IC₅₀ values .
- ADMET Prediction : Employ SwissADME or Molinspiration to evaluate pharmacokinetics (e.g., logP ~2.1, topological polar surface area ~54 Ų) .
Q. How does the cyclopropyl group in this compound influence its role in heterocyclic scaffold synthesis?
Methodological Answer:
- Cyclopropane Ring Strain : The strained ring enhances reactivity in cyclocondensation reactions (e.g., with phthalic anhydride derivatives) to form diazocines or quinoxalines .
- Case Study : React with dimethyl phthalate (NaH, THF, 60°C) to yield 5-methyl-5,12-dihydrodibenzo[b,f][1,4]diazocine-6,11-dione. Monitor regioselectivity via ¹H NMR .
Q. What analytical methods resolve contradictions in reported spectral data for substituted benzene-1,2-diamines?
Methodological Answer:
- Variable Temperature NMR : Detect dynamic effects (e.g., restricted rotation in cyclopropyl groups) that may obscure peak splitting .
- X-Ray Crystallography : Resolve ambiguities in substitution patterns (e.g., confirm N1-cyclopropyl vs. N2-methyl orientation) .
- Cross-Validation : Compare experimental IR (e.g., N-H stretch at ~3350 cm⁻¹) with computed spectra from DFT .
Q. How can researchers mitigate instability of this compound during storage and handling?
Methodological Answer:
- Stabilization Techniques : Store under inert atmosphere (Ar/N₂) at −20°C. Add antioxidants (e.g., BHT at 0.1% w/w) to prevent oxidative dimerization .
- Derivatization : Convert to stable Schiff bases (e.g., react with salicylaldehyde) for long-term storage; regenerate diamine via acidic hydrolysis .
Methodological Challenges and Solutions
Q. What strategies address low yields in reductive amination steps for N1-cyclopropyl derivatives?
Methodological Answer:
- Catalyst Screening : Test Pd/C, Raney Ni, or transfer hydrogenation (e.g., ammonium formate) to improve selectivity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining >80% yield .
Q. How do steric effects from the cyclopropyl group impact the diamine’s coordination chemistry?
Methodological Answer:
- Comparative Studies : Synthesize analogs (e.g., N1-ethyl vs. cyclopropyl) and compare stability constants with transition metals (e.g., Cu²⁺, Hg²⁺) via UV-Vis titration .
- Crystallographic Analysis : Resolve metal-ligand geometries (e.g., tetrahedral vs. square planar) using single-crystal XRD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
